molecular formula C19H19NO4S B2374769 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide CAS No. 2034331-49-0

4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2374769
CAS No.: 2034331-49-0
M. Wt: 357.42
InChI Key: NVVHBPZRBIHFOJ-UHFFFAOYSA-N
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Description

4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide is a complex organic compound that features a benzofuran moiety, a benzenesulfonamide group, and an acetyl group. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Mechanism of Action

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context within the cell.

Result of Action

The molecular and cellular effects of 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide’s action would depend on its specific targets and mode of action. Given the biological activities associated with benzofuran compounds, potential effects could include inhibition of cell proliferation in the case of anti-tumor activity, or disruption of bacterial cell functions in the case of antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and minimal side reactions

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, may utilize advanced techniques such as microwave-assisted synthesis (MWI) to enhance reaction efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and benzenesulfonamide rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction can produce dihydrobenzofuran compounds.

Scientific Research Applications

4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer a range of biological activities and make it a versatile compound for research and development. Its acetyl and benzenesulfonamide groups provide additional sites for chemical modification, enhancing its potential as a drug candidate.

Biological Activity

4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a benzofuran moiety, which is known for its diverse biological activities. The general formula can be represented as follows:

C16H19N1O3S\text{C}_{16}\text{H}_{19}\text{N}_{1}\text{O}_{3}\text{S}

Antimicrobial Properties

Research has indicated that benzofuran derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study evaluating the antimicrobial efficacy of benzofuran derivatives, the most active compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL against tested strains .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests it may possess tumor-inhibiting properties. Recent investigations into related benzofuran derivatives have reported growth inhibition values (GI50) as low as 0.20 μM against various cancer cell lines, indicating promising anticancer potential .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells, enhancing their therapeutic efficacy.

Study 1: Antimicrobial Activity

A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity against Mycobacterium tuberculosis and other pathogens. Among these, the compound with the benzofuran substituent exhibited an IC90 value of less than 0.60 μM, indicating high potency against tuberculosis .

Study 2: Anticancer Efficacy

In another investigation, researchers tested a range of benzofuran-based compounds for anticancer effects on human cancer cell lines. The results highlighted that certain structural modifications significantly enhanced the anticancer activity, with some derivatives achieving GI50 values below 1 μM .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of various benzofuran derivatives compared to this compound:

Compound NameMIC (μg/mL)GI50 (μM)Target Pathogen/Cancer Type
Compound A0.780.20S. aureus, Cancer Cell Line A
Compound B3.120.49E. coli, Cancer Cell Line B
This compound TBDTBDTBD

Properties

IUPAC Name

4-acetyl-N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-13(11-17-12-16-5-3-4-6-19(16)24-17)20-25(22,23)18-9-7-15(8-10-18)14(2)21/h3-10,12-13,20H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVHBPZRBIHFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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